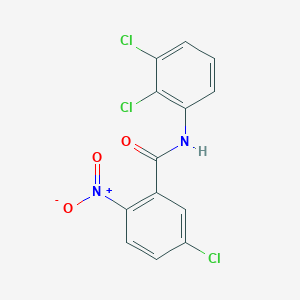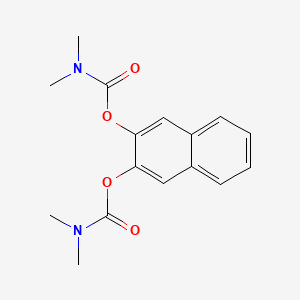![molecular formula C14H13ClFNO2 B5711112 3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as CP-55940 and is a potent cannabinoid receptor agonist.
Wirkmechanismus
CP-55940 acts as a potent agonist of the cannabinoid receptor CB1 and CB2. It binds to these receptors and activates them, leading to the modulation of various physiological processes, including pain sensation, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by CP-55940 leads to the modulation of various biochemical and physiological processes, including the release of neurotransmitters, modulation of ion channels, and the regulation of gene expression. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-55940 has several advantages in laboratory experiments, including its potent activity and selectivity towards the CB1 and CB2 receptors. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Zukünftige Richtungen
There are several potential future directions for the research and development of CP-55940. These include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of various neurological disorders, and the exploration of its potential applications in material science. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biochemical and physiological effects and to determine its potential toxicity and safety profile.
In conclusion, CP-55940 is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its potent activity and selectivity towards the CB1 and CB2 receptors make it a promising candidate for the treatment of chronic pain and inflammation and various neurological disorders. However, further studies are needed to determine its safety profile and to elucidate its precise mechanisms of action.
Synthesemethoden
The synthesis of CP-55940 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 5-methyl-2-furancarboxylic acid to form an intermediate. This intermediate is then reacted with 1,1,3,3-tetramethylguanidine and acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
CP-55940 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-9-2-5-14(19-9)13(18)6-7-17-10-3-4-12(16)11(15)8-10/h2-5,8,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFMOVFBDUZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)


![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)
![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)



